Stigmatellin a
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Overview
Description
Stigmatellin is a natural product isolated from the myxobacterium Stigmatella aurantiaca. It is a potent inhibitor of the quinol oxidation site of the cytochrome bc1 complex in mitochondria and the cytochrome b6f complex of thylakoid membranes . Stigmatellin has a unique structure, featuring a 5,7-dimethoxy-8-hydroxychromone aromatic headgroup with a hydrophobic alkenyl chain in position 2 .
Preparation Methods
Stigmatellin is typically isolated from the myxobacterium Stigmatella aurantiaca. The biosynthesis of stigmatellin involves an unusual polyketide synthase assembly line . The synthetic route includes the formation of the 5,7-dimethoxy-8-hydroxychromone ring and the decoration of the hydrophobic alkenyl chain in position 2
Chemical Reactions Analysis
Stigmatellin undergoes various chemical reactions, including:
Oxidation: Stigmatellin can be oxidized to form derivatives with different functional groups on the alkenyl chain.
Reduction: Reduction reactions can modify the chromone ring or the alkenyl chain, leading to different derivatives.
Substitution: Substitution reactions can occur on the chromone ring or the alkenyl chain, introducing new functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . Major products formed from these reactions include derivatives with modified chromone rings or alkenyl chains .
Scientific Research Applications
Stigmatellin has several scientific research applications:
Mechanism of Action
Stigmatellin exerts its effects by binding to the quinol oxidation site of the cytochrome bc1 complex in mitochondria and the cytochrome b6f complex of thylakoid membranes . It forms a hydrogen bond with the Rieske iron-sulfur protein, raising the midpoint potential of the iron-sulfur cluster and restricting the movement of the cytoplasmic domain of the Rieske protein . This inhibition disrupts the electron transport chain, leading to the inhibition of cellular respiration .
Comparison with Similar Compounds
Stigmatellin is unique due to its specific inhibition of the quinol oxidation site and its distinct chemical structure. Similar compounds include:
Antimycin A: Another inhibitor of the cytochrome bc1 complex, but it binds to a different site and has a different chemical structure.
Myxothiazol: Inhibits the cytochrome bc1 complex at the same site as stigmatellin but has a different chemical structure.
Atovaquone: Used as an antimalarial drug, it also inhibits the cytochrome bc1 complex but has a different mode of action and chemical structure.
Stigmatellin’s unique structure and specific binding site make it a valuable tool for studying the mitochondrial and photosynthetic respiratory chains .
Properties
Molecular Formula |
C30H42O7 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-8-hydroxy-5,7-dimethoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C30H42O7/c1-10-18(2)13-11-12-14-22(33-6)21(5)29(36-9)19(3)15-16-23-20(4)27(31)26-24(34-7)17-25(35-8)28(32)30(26)37-23/h10-14,17,19,21-22,29,32H,15-16H2,1-9H3/b13-11+,14-12+,18-10+/t19-,21+,22-,29-/m0/s1 |
InChI Key |
UZHDGDDPOPDJGM-CVOZLMQJSA-N |
Isomeric SMILES |
C/C=C(\C)/C=C/C=C/[C@@H]([C@@H](C)[C@H]([C@@H](C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |
SMILES |
CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |
Canonical SMILES |
CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |
Pictograms |
Acute Toxic |
Synonyms |
stigmatellin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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